molecular formula C14H10Cl2N2O2S B182741 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole CAS No. 6706-79-2

1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole

Cat. No. B182741
CAS RN: 6706-79-2
M. Wt: 341.2 g/mol
InChI Key: YRZOBZSUXNGLCH-UHFFFAOYSA-N
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Description

1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as DMSO2-Benzimidazole or DBIM, and it is a derivative of benzimidazole.

Mechanism Of Action

The mechanism of action of 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole is not fully understood. However, studies have suggested that the compound may inhibit the activity of enzymes involved in DNA replication and cell division, leading to the death of cancer cells.

Biochemical And Physiological Effects

1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole has been found to have several biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole in lab experiments is its high potency and selectivity towards cancer cells. The compound has also been found to have low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, the limitations of using the compound include its low solubility in water, which may affect its bioavailability, and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for research on 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole. One direction is to investigate the compound's potential as a chemotherapeutic agent for various types of cancer. Another direction is to study the compound's mechanism of action and identify its molecular targets. Additionally, research can be conducted to improve the compound's solubility and bioavailability, making it more effective in vivo.

Synthesis Methods

The synthesis of 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole is a multi-step process that involves the reaction of 2,4-dichloro-5-methylphenylsulfonyl chloride with benzimidazole in the presence of a base such as triethylamine. The reaction yields the desired product, which is purified using column chromatography.

Scientific Research Applications

1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole has been extensively studied for its potential applications in various scientific fields. The compound has been found to exhibit anticancer, antifungal, and antibacterial properties, making it a promising candidate for drug development.

properties

CAS RN

6706-79-2

Product Name

1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole

Molecular Formula

C14H10Cl2N2O2S

Molecular Weight

341.2 g/mol

IUPAC Name

1-(2,4-dichloro-5-methylphenyl)sulfonylbenzimidazole

InChI

InChI=1S/C14H10Cl2N2O2S/c1-9-6-14(11(16)7-10(9)15)21(19,20)18-8-17-12-4-2-3-5-13(12)18/h2-8H,1H3

InChI Key

YRZOBZSUXNGLCH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C=NC3=CC=CC=C32

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C=NC3=CC=CC=C32

Origin of Product

United States

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